
1,1,2,2-Tetramethylcyclopropane
Overview
Description
1,1,2,2-Tetramethylcyclopropane is an organic compound with the molecular formula C₇H₁₄. It is a derivative of cyclopropane, characterized by the presence of four methyl groups attached to the cyclopropane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
1,1,2,2-Tetramethylcyclopropane can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropane with methyl bromide under alkaline conditions. This reaction results in the formation of this compound . Industrial production methods typically involve similar processes but on a larger scale, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1,1,2,2-Tetramethylcyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include hydrogen, halogens, and various catalysts. .
Scientific Research Applications
1,1,2,2-Tetramethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a solvent and reactant in organic synthesis reactions, particularly in highly selective acidic catalytic reactions.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the synthesis of advanced chemicals, pharmaceuticals, and rubber .
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetramethylcyclopropane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its structural properties, which allow it to participate in a range of chemical reactions. These interactions can influence the behavior of other molecules and systems, leading to various outcomes depending on the context of its use .
Comparison with Similar Compounds
1,1,2,2-Tetramethylcyclopropane can be compared with other similar compounds, such as:
1,1,2,3-Tetramethylcyclopropane: Another derivative of cyclopropane with a different arrangement of methyl groups.
Cyclopropane: The parent compound, which lacks the additional methyl groups and has different chemical properties.
Other polyalkylcyclopropanes: Compounds with varying numbers and positions of alkyl groups attached to the cyclopropane ring
Properties
IUPAC Name |
1,1,2,2-tetramethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6(2)5-7(6,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHUCGKEGUAHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194184 | |
| Record name | 1,1,2,2-Tetramethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4127-47-3 | |
| Record name | 1,1,2,2-Tetramethylcyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4127-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetramethylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004127473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2-Tetramethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetramethylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of methyl substituents influence the reactivity of 1,1,2,2-Tetramethylcyclopropane?
A1: The four methyl groups in this compound exert both steric and electronic effects. Sterically, they introduce significant crowding around the cyclopropane ring, influencing its reactivity. Electronically, the methyl groups are mildly electron-donating, impacting the stability of reaction intermediates. For instance, studies suggest that the chemistry of singlet hexamethyl-TMM (a related diradical) is dominated by species adopting mono- and bis-orthogonal geometries, influenced by the steric factors of the methyl groups [].
Q2: What are the primary thermal decomposition pathways of this compound?
A2: Research indicates two main thermal decomposition pathways for this compound:
Q3: How do the Arrhenius parameters for the thermal decomposition of this compound compare to theoretical predictions?
A3: Experimental observations of the Arrhenius parameters for the overall reaction kinetics show discrepancies with theoretical predictions based on a purely biradical mechanism for isomerization []. This suggests the presence of competing higher-activation-energy pathways, such as the observed decomposition to butene isomers, becoming increasingly important at elevated temperatures.
Q4: Can you describe a specific reaction where this compound acts as a precursor to other compounds?
A4: The thermal decomposition of 2,2,4,4-tetramethylcyclobutanone offers an example. While the major pathway in this reaction produces dimethylketene and isobutene, a minor pathway (ca. 6% yield) results in the formation of this compound and carbon monoxide []. This highlights the compound's potential role as an intermediate in certain reaction mechanisms.
Q5: What insights have been gained from the study of this compound in a xenon matrix using radiolysis?
A5: Research using radiolysis in xenon matrices, with and without electron scavengers, reveals that this compound primarily forms neutral radicals upon gamma-irradiation []. This contrasts with observations in CF2ClCFCl2 matrices where a persistent paramagnetic species, potentially a neutral radical rather than the ring-opened distonic radical cation, is observed []. These findings highlight the impact of the surrounding matrix on the reactivity and product distribution following ionization of this compound.
Q6: Has the crystal structure of any organometallic derivative of this compound been determined?
A6: Yes, the crystal structure of 3-(Lithiomethyl)-1,1,2,2-tetramethylcyclopropane, a stable cyclopropylmethyllithium compound, has been elucidated []. It exists as solvent-free hexameric clusters in the solid state. In these clusters, the lithium atoms arrange themselves in a trigonal antiprism geometry. Interestingly, the top and bottom triangular faces of this prism remain unoccupied, while each of the six lateral triangular faces coordinates with a 2,2,3,3-tetramethylcyclopropylmethyl ligand [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


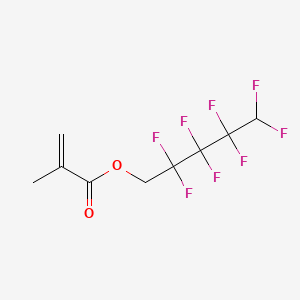
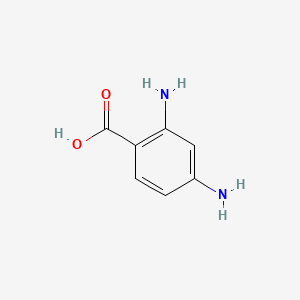
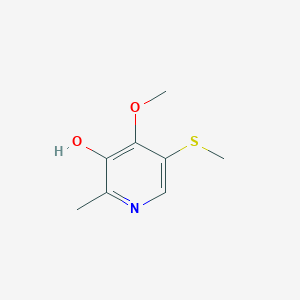
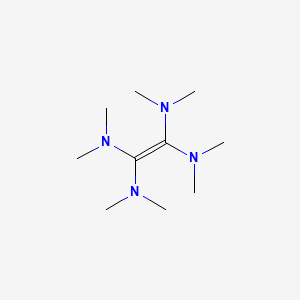
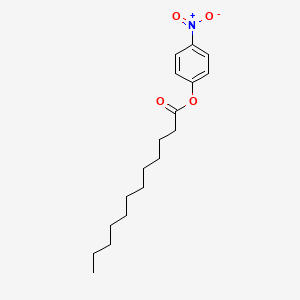
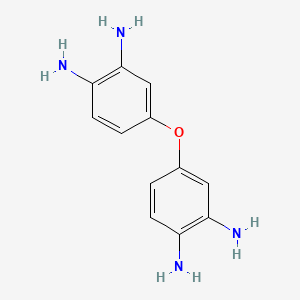
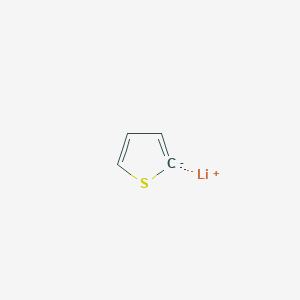
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B1198064.png)
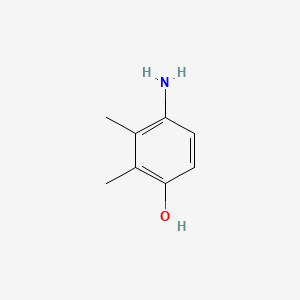


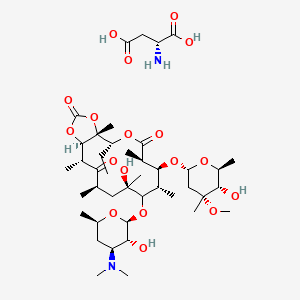
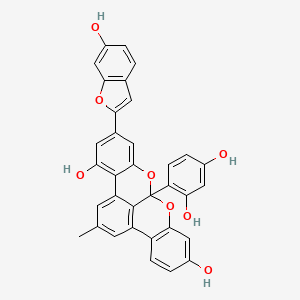
![Imidazo[2,1-b]benzothiazole](/img/structure/B1198073.png)
